molecular formula C23H24ClN5O B11335434 6-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine

6-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine

Cat. No.: B11335434
M. Wt: 421.9 g/mol
InChI Key: RMEFLKARYIECTB-UHFFFAOYSA-N
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Description

6-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its complex structure, which includes a pyrimidine ring, a piperazine moiety, and chlorobenzoyl and methylphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyrimidine core.

    Attachment of the Chlorobenzoyl Group: The chlorobenzoyl group is attached through acylation reactions, often using reagents like chlorobenzoyl chloride in the presence of a base such as triethylamine.

    Final Coupling with Methylphenyl Group: The final step involves coupling the intermediate with a methylphenyl group, typically through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the chlorobenzoyl group, converting it to a benzyl alcohol derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of substituted piperazine or pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in binding to specific biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-[4-(4-bromobenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine
  • 6-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine
  • 6-[4-(4-methylbenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine

Uniqueness

Compared to similar compounds, 6-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine is unique due to the presence of the chlorobenzoyl group. This group can significantly influence the compound’s reactivity and biological activity, making it distinct in its applications and effects.

Properties

Molecular Formula

C23H24ClN5O

Molecular Weight

421.9 g/mol

IUPAC Name

(4-chlorophenyl)-[4-[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C23H24ClN5O/c1-16-3-9-20(10-4-16)27-21-15-22(26-17(2)25-21)28-11-13-29(14-12-28)23(30)18-5-7-19(24)8-6-18/h3-10,15H,11-14H2,1-2H3,(H,25,26,27)

InChI Key

RMEFLKARYIECTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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